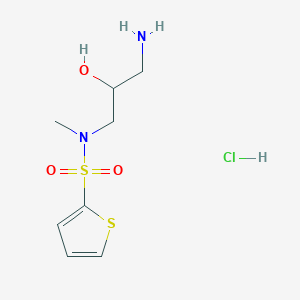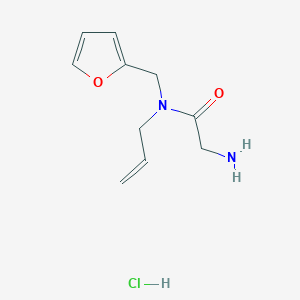![molecular formula C8H9LiN2O2S B7945545 lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B7945545.png)
lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate” is a chemical substance listed in the PubChem database. It is known for its unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves specific chemical reactions and conditions. Detailed information about the synthetic routes and reaction conditions for lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate can be found in specialized chemical literature and patents. Generally, the preparation of such compounds requires precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, batch processing, and the use of advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with different functional groups and properties.
Scientific Research Applications
lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to target molecules and modulating their activity
Properties
IUPAC Name |
lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.Li/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUXJJTVOXHBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCC2=C(C1)SC(=N2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CN1CCC2=C(C1)SC(=N2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7945464.png)
![(2R)-({[4-(acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B7945475.png)
![N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride](/img/structure/B7945482.png)

![sodium;(E)-3-[5-(dimethylamino)furan-2-yl]prop-2-enoic acid](/img/structure/B7945502.png)
![2-amino-N-{5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}acetamide dihydrochloride](/img/structure/B7945516.png)
![2-amino-N-{5-methyl-4-[4-(2-methylpropoxy)phenyl]-1,3-thiazol-2-yl}acetamide dihydrochloride](/img/structure/B7945527.png)
![2-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-amine trihydrochloride](/img/structure/B7945535.png)

![2-amino-N-[3-[(4-chlorophenyl)methoxy]phenyl]propanamide;hydrochloride](/img/structure/B7945546.png)
![7-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride](/img/structure/B7945551.png)
![7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride](/img/structure/B7945555.png)
![5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride](/img/structure/B7945563.png)
![6-(Benzyloxy)-3,4-dihydrospiro[1-benzopyran-2,3-pyrrolidine] hydrochloride](/img/structure/B7945568.png)
